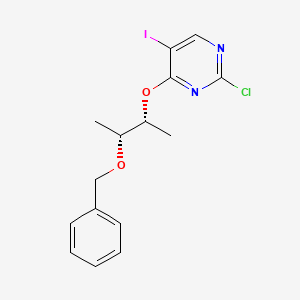
4-(((2R,3R)-3-(Benzyloxy)butan-2-yl)oxy)-2-chloro-5-iodopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((2R,3R)-3-(Benzyloxy)butan-2-yl)oxy)-2-chloro-5-iodopyrimidine is a complex organic compound that features a pyrimidine ring substituted with chlorine and iodine atoms, as well as a benzyloxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2R,3R)-3-(Benzyloxy)butan-2-yl)oxy)-2-chloro-5-iodopyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Chlorine and Iodine Substituents: The chlorine and iodine atoms are introduced via halogenation reactions. Chlorination can be achieved using reagents like thionyl chloride, while iodination can be performed using iodine or iodinating agents such as N-iodosuccinimide.
Attachment of the Benzyloxybutyl Group: The benzyloxybutyl group is introduced through an etherification reaction, where a benzyloxybutanol derivative reacts with the pyrimidine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(((2R,3R)-3-(Benzyloxy)butan-2-yl)oxy)-2-chloro-5-iodopyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzyloxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
4-(((2R,3R)-3-(Benzyloxy)butan-2-yl)oxy)-2-chloro-5-iodopyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(((2R,3R)-3-(Benzyloxy)butan-2-yl)oxy)-2-chloro-5-iodopyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of a key enzyme involved in DNA replication, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(((2R,3R)-3-(Benzyloxy)butan-2-yl)oxy)-2-chloropyrimidine: Lacks the iodine substituent, which may affect its reactivity and biological activity.
4-(((2R,3R)-3-(Benzyloxy)butan-2-yl)oxy)-5-iodopyrimidine: Lacks the chlorine substituent, which may also influence its chemical and biological properties.
4-(((2R,3R)-3-(Benzyloxy)butan-2-yl)oxy)-2-chloro-5-bromopyrimidine: Contains a bromine atom instead of iodine, which may result in different reactivity and applications.
Uniqueness
The presence of both chlorine and iodine substituents, along with the benzyloxybutyl group, makes 4-(((2R,3R)-3-(Benzyloxy)butan-2-yl)oxy)-2-chloro-5-iodopyrimidine unique
Properties
Molecular Formula |
C15H16ClIN2O2 |
|---|---|
Molecular Weight |
418.66 g/mol |
IUPAC Name |
2-chloro-5-iodo-4-[(2R,3R)-3-phenylmethoxybutan-2-yl]oxypyrimidine |
InChI |
InChI=1S/C15H16ClIN2O2/c1-10(20-9-12-6-4-3-5-7-12)11(2)21-14-13(17)8-18-15(16)19-14/h3-8,10-11H,9H2,1-2H3/t10-,11-/m1/s1 |
InChI Key |
LBEPQYJTMVBHNQ-GHMZBOCLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)OC1=NC(=NC=C1I)Cl)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(C)OC1=NC(=NC=C1I)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


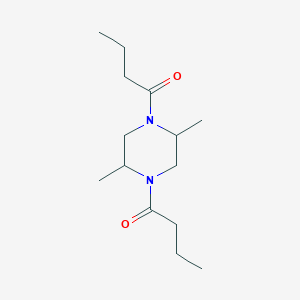

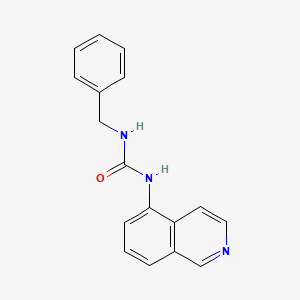
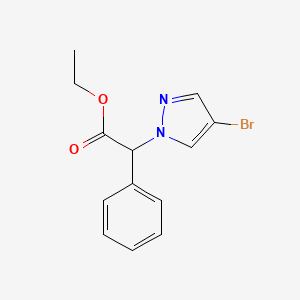
![4-{[2-(Dimethylamino)ethyl]amino}-n,n-dimethyl-3-nitrobenzamide](/img/structure/B8428363.png)
![5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine](/img/structure/B8428376.png)

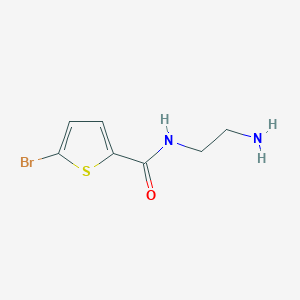
![9-(4-Fluorobenzyl)-9-aza-bicyclo-[3.3.1]-nonan-3-one](/img/structure/B8428397.png)


![N-[2-(1-Piperidinyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B8428421.png)
![(1SR,5RS)-1-(5-Bromo-2-fluoro-phenyl)-3-oxa-bicyclo[3.1.0]hexan-2-one](/img/structure/B8428422.png)

